molecular formula C18H21N3O2 B5985533 N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide

N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide

Cat. No. B5985533
M. Wt: 311.4 g/mol
InChI Key: DYYSVLVFUSWENK-CPNJWEJPSA-N
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Description

N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide, commonly known as DHBNH, is a synthetic compound that has been widely used in scientific research. DHBNH is a hydrazone derivative that exhibits various biochemical and physiological effects. This compound has gained significant attention due to its potential applications in the field of medicine, particularly in the treatment of cancer and Alzheimer's disease.

Scientific Research Applications

Antitumor Properties

N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide and its derivatives have been explored for their potential as antitumor agents. Certain derivatives exhibited potent cytotoxicity with sub-micromolar GI50 values and showed a variety of cell selectivity at nanomolar concentrations. The acute toxicity determination in athymic nudes mice suggested non-toxic nature for some compounds, making them promising candidates for further antitumor studies (Congiu & Onnis, 2013).

Molecular Structure and Hydrogen Bonding

The compound has been characterized for its molecular structure, revealing a dihedral angle between two benzene rings and the presence of intramolecular hydrogen bonds, contributing to its stability. In the crystal structure, it forms chains along specific axes through intermolecular hydrogen bonds (Su, Gu & Lin, 2011).

Catalytic and Antitumor Activities

N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide has been used to synthesize various metal complexes with catalytic and antitumor activities. These metal complexes have been explored as catalysts for the oxidation of alkyl benzene and styrene. Additionally, their antitumor activities against specific lymphoma cells have been studied, indicating potential therapeutic applications (Ta et al., 2019).

Fluorescent Chemosensor Applications

The compound has been used in the fabrication of a hydrazone-based Al(III)-selective "Turn-On" fluorescent chemosensor. This chemosensor has shown high selectivity and sensitivity towards Al(III) and has potential applications in the detection of explosive substances like picric acid via fluorescence quenching. The reversible behavior of the chemosensor towards Al(III) and picric acid paves the way for its use in creating molecular logic gates (Sharma et al., 2019).

properties

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-11-10-15(17(22)12-16)13-19-20-18(23)14-8-6-5-7-9-14/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYSVLVFUSWENK-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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